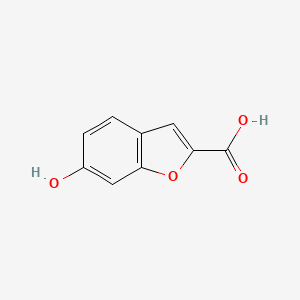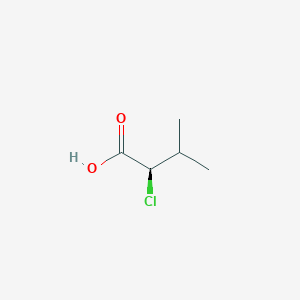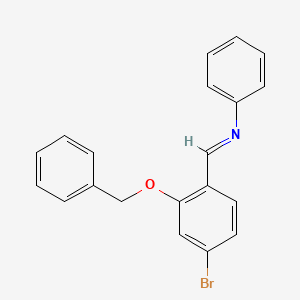
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline
Übersicht
Beschreibung
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline, also known as BBBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BBBA is a member of the Schiff base family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is not fully understood, but it is believed to act through multiple pathways. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes. Additionally, (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been shown to inhibit the growth and proliferation of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is its ease of synthesis and purification. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is also relatively stable and can be stored for long periods of time. However, one of the main limitations of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to study its mechanism of action in more detail, in order to better understand its biological effects. Additionally, future studies could focus on improving the solubility of (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline, in order to make it more suitable for use in various experiments.
In conclusion, (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline is a promising compound with diverse biological activities. Its ease of synthesis and purification, along with its potential therapeutic properties, make it an interesting compound for further study. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been studied extensively for its potential medicinal properties. It has been shown to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. (E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline has been tested against various cancer cell lines, including breast cancer, lung cancer, and liver cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-phenylmethoxyphenyl)-N-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-18-12-11-17(14-22-19-9-5-2-6-10-19)20(13-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBODOPJESIMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580347 | |
| Record name | (E)-1-[2-(Benzyloxy)-4-bromophenyl]-N-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(Benzyloxy)-4-bromobenzylidene)aniline | |
CAS RN |
914777-35-8 | |
| Record name | (E)-1-[2-(Benzyloxy)-4-bromophenyl]-N-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





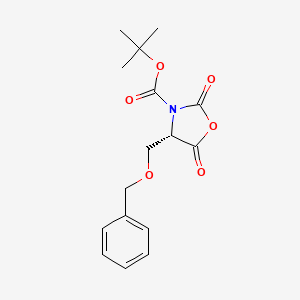
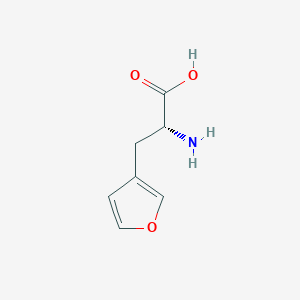


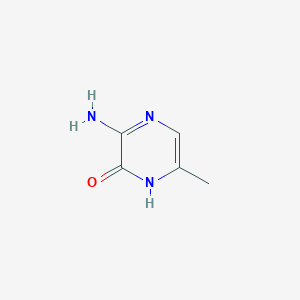
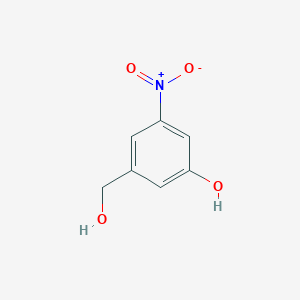
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
